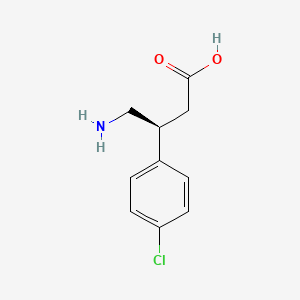

(S)-Baclofen

Description

Historical Context and Evolution of Research Perspectives on GABA Receptor Agonists

Baclofen (B1667701) was first synthesized in 1962 as a derivative of GABA, designed to enhance its ability to cross the blood-brain barrier and exert inhibitory effects on the central nervous system. researchgate.netnih.gov At the time of its synthesis, the full understanding of GABA as a neurotransmitter and its receptors was still nascent. researchgate.net Clinical development of baclofen initially focused on its muscle-relaxant properties, leading to its registration in Europe as Lioresal® in 1972 and in the United States in 1977. researchgate.netdrugbank.com

A pivotal moment in GABA receptor research occurred in the early 1980s with the discovery of the GABA type B (GABA-B) receptor, distinct from the previously identified GABA type A receptor. researchgate.netshu.ac.ukmdpi.com This discovery clarified baclofen's mechanism of action, identifying it as a selective agonist for the GABA-B receptor. drugbank.commdpi.comwikipedia.org This understanding evolved the research perspective from a general GABA derivative to a specific GABA-B receptor agonist, paving the way for more targeted investigations into its stereoisomers.

Significance of Enantiomeric Purity in (S)-Baclofen Pharmacological Research

The significance of enantiomeric purity in pharmacological research, particularly concerning this compound, stems from the fundamental principle that enantiomers, despite having identical chemical formulas, can exhibit vastly different biological activities. Baclofen, as marketed, is a racemic mixture containing equal proportions of its (R)- and (S)-enantiomers. wikipedia.orgguidetopharmacology.orgmdpi.com However, research has consistently shown that the pharmacological activity of racemic baclofen is primarily attributed to the (R)-enantiomer, which is significantly more potent at the GABA-B receptor, often by orders of magnitude (e.g., 100-1000 times) in both in vitro and in vivo studies. nih.govfrontiersin.orgfrontiersin.orgnih.gov

The (S)-enantiomer, this compound, is considered to have minimal or no direct agonist activity at the GABA-B receptor compared to its (R)-counterpart. frontiersin.orgnih.gov Furthermore, some studies indicate that this compound may even exert counterproductive effects, such as increasing alcohol intake in certain preclinical models, in contrast to the alcohol-suppressing effects of (R)-Baclofen. frontiersin.orgfrontiersin.orgresearchgate.net This highlights a crucial aspect of enantiomeric purity: the "inactive" enantiomer is not necessarily inert and can have its own distinct pharmacological or metabolic profile, or even antagonistic activity against the active enantiomer. For instance, this compound has been observed to undergo stereoselective metabolism via oxidative deamination to a metabolite (S-M1), which is not detected after administration of the (R)-enantiomer. mdpi.comresearchgate.net This metabolic difference can lead to variations in plasma exposure between the enantiomers. mdpi.com

The pursuit of enantiomeric purity in drug development, often termed "chiral switching," aims to isolate the therapeutically active enantiomer to potentially improve efficacy, reduce variability in patient response, and avoid any adverse effects or complex interactions mediated by the less active or inactive enantiomer. researchgate.net For this compound, research focuses on understanding its specific metabolic fate and any subtle biological roles it might play, separate from the primary GABA-B agonism of (R)-Baclofen.

Pharmacological Activity Comparison of Baclofen Enantiomers

| Compound | Primary Activity at GABA-B Receptor | Relative Potency (vs. R-enantiomer) | Metabolic Fate |

| (R)-Baclofen | Agonist | High (100-1000x) frontiersin.orgfrontiersin.org | Less metabolized, primarily excreted unchanged mdpi.com |

| This compound | Minimal/None frontiersin.orgnih.gov | Low | Undergoes oxidative deamination to S-M1 mdpi.comresearchgate.net |

| Racemic Baclofen | Agonist (due to R-enantiomer) | - | Contains both enantiomers, with their respective metabolic pathways guidetopharmacology.orgmdpi.com |

Current Research Landscape and Emerging Areas of Investigation for this compound

While (R)-Baclofen remains the focus for direct therapeutic applications, academic research into this compound continues to contribute to a deeper understanding of stereospecific pharmacology and the complexities of GABA-B receptor modulation. Current research broadly encompasses:

Elucidating Metabolic Pathways: Investigations into the unique metabolic pathways of this compound, such as its oxidative deamination to S-M1, provide insights into how different enantiomers are processed by the body and the potential implications for drug exposure and interactions. mdpi.comresearchgate.net

Exploring Non-GABA-B Mediated Effects: Researchers are exploring whether this compound might possess any independent biological activities or interact with other neurotransmitter systems or targets, even if not directly as a GABA-B agonist. frontiersin.org

Development of Analytical Methods: The need for precise enantioselective analysis methods, such as capillary electrophoresis and thin-layer chromatography, is a continuous area of research to accurately quantify and separate baclofen enantiomers in various samples for research purposes. nih.govresearchgate.net

Contribution to Broader Chiral Drug Research: Research on this compound serves as a case study for the broader field of chiral drug development, emphasizing the importance of stereochemical considerations in drug design, synthesis, and evaluation to optimize therapeutic profiles and minimize unintended effects. researchgate.net

Emerging areas of investigation for baclofen generally, and by extension its enantiomers, include its potential roles in conditions beyond spasticity, such as substance use disorders (e.g., alcohol use disorder), gastroesophageal reflux disease (GERD), and recovery after spinal cord injury, although these often focus on the (R)-enantiomer's primary activity. researchgate.netmdpi.comresearchgate.netwikipedia.orgfrontiersin.orgresearchgate.net Understanding the specific contribution or lack thereof from this compound in these contexts is vital for developing highly selective and effective future therapies. The ongoing research into GABA-B receptor agonists and positive allosteric modulators also benefits from a comprehensive understanding of how each enantiomer interacts with the receptor. nih.govmdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-4-amino-3-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYSYYIEGFHWSV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)O)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66514-99-6 | |

| Record name | (S)-Baclofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066514996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Baclofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3S)-4-amino-3-(4-chlorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BACLOFEN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OHN4989XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Pharmacological Mechanisms and Receptor Biology of S Baclofen

(S)-Baclofen, a specific agonist for the GABAB receptor, modulates neuronal activity through a series of complex mechanisms. biorxiv.org It is the (R)-enantiomer of baclofen (B1667701) that is primarily responsible for its agonistic activity at GABAB receptors. nih.govmdpi.comd-nb.info

GABAB Receptor Agonism and Downstream Signaling Pathways

This compound's primary mechanism of action is its agonism at the β subunit of the gamma-aminobutyric acid (GABA) receptor, specifically the GABAB receptor. nih.gov These receptors are metabotropic, meaning they are G protein-coupled receptors (GPCRs) that initiate slower, more sustained inhibitory effects compared to the ionotropic GABAA receptors. wikipedia.orgnih.gov The GABAB receptor is a heterodimer composed of GABAB1 and GABAB2 subunits. mdpi.comtocris.com The GABAB1 subunit is responsible for binding ligands like this compound, while the GABAB2 subunit is crucial for coupling to Gi/o signaling proteins and subsequent receptor activity. tocris.comdoi.org

Upon activation by an agonist, the GABAB receptor initiates a signaling cascade through its associated Gi/o proteins. nih.govnih.gov This activation leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and the modulation of various ion channels. nih.govdrugbank.com Furthermore, GABAB receptor activation can trigger other signaling pathways, including the phosphorylation of c-Jun N-terminal kinase (JNK) and the activation of the PI3 kinase/Akt pathway, which is important for cell survival. nih.govresearchgate.net

Presynaptic and Postsynaptic Modulations of Neuronal Activity

This compound exerts its effects through both presynaptic and postsynaptic mechanisms. uni-muenchen.deahajournals.org

Presynaptic Modulation: At presynaptic terminals, this compound's activation of GABAB receptors leads to the inhibition of neurotransmitter release. uni-muenchen.dejneurosci.org This is a primary mechanism by which it reduces neuronal excitability. uni-muenchen.de This presynaptic inhibition is largely achieved by reducing calcium influx into the presynaptic terminal. droracle.aijneurosci.org

Postsynaptic Modulation: On the postsynaptic membrane, this compound binding to GABAB receptors causes hyperpolarization of the neuron. biorxiv.orgdrugbank.com This is primarily accomplished by increasing the conductance of inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions. nih.govdrugbank.com This hyperpolarization makes it more difficult for the neuron to reach the action potential threshold, thus decreasing its excitability. drugbank.com

Ionic Conductance Alterations: Potassium Influx and Calcium Influx

The modulation of ion channels is a key component of this compound's mechanism of action.

Potassium Channels: Postsynaptically, GABAB receptor activation by this compound opens G-protein-coupled inwardly rectifying potassium (GIRK) channels. nih.govdrugbank.comumich.edu This increases potassium efflux, leading to membrane hyperpolarization and reduced neuronal excitability. drugbank.com In some specific neuronal populations, such as those in the vestibular end organs, baclofen has been shown to inhibit voltage-sensitive potassium currents, leading to an excitatory effect. physiology.org

Calcium Channels: Presynaptically, this compound's activation of GABAB receptors inhibits voltage-gated calcium channels, particularly N-type and P/Q-type channels. droracle.aijneurosci.orgjneurosci.org This reduction in calcium influx is a critical step in decreasing the release of excitatory neurotransmitters. jneurosci.orgdroracle.ai The inhibition of presynaptic calcium entry is considered a major contributor to the presynaptic inhibitory effects of baclofen. jneurosci.org

| Ion Channel | Location | Effect of this compound | Consequence |

| Inwardly Rectifying K+ (GIRK) Channels | Postsynaptic | Activation (Increased Conductance) | K+ efflux, hyperpolarization, decreased neuronal excitability |

| Voltage-Gated Ca2+ Channels (N-type, P/Q-type) | Presynaptic | Inhibition (Reduced Conductance) | Decreased Ca2+ influx, reduced neurotransmitter release |

Allosteric Modulation and GABAB Receptor Conformational Dynamics

The GABAB receptor is subject to allosteric modulation, meaning that compounds can bind to a site distinct from the agonist binding site to alter the receptor's function. jneurosci.orghelsinki.fi While this compound itself is an orthosteric agonist, binding to the primary ligand site on the GABAB1 subunit, positive allosteric modulators (PAMs) can enhance the effect of agonists like this compound. mdpi.comdoi.orghelsinki.fi These PAMs bind to the transmembrane domain of the GABAB2 subunit and can increase the affinity of the agonist or the efficacy of G-protein coupling. mdpi.com Interestingly, some research suggests that GABAB receptor ligands, including baclofen, may act as allosteric modulators of the CXCR4 chemokine receptor. jneurosci.org

GABAB Receptor Structure-Activity Relationships (SAR) and Ligand Binding Characteristics of this compound

The interaction between this compound and the GABAB receptor is highly specific and dependent on the three-dimensional structure of both the ligand and the receptor.

Binding Kinetics and Affinity Profiling of this compound

This compound is the pharmacologically active enantiomer of the racemic mixture baclofen, acting as a selective agonist for the GABAB receptor. mdpi.comresearchgate.netncats.io The binding of this compound to the GABAB receptor is stereospecific, with its (R)-enantiomer being significantly less potent. nih.govdoi.org This stereoselectivity is a key feature of the GABAB receptor, which is a heterodimeric G protein-coupled receptor (GPCR) composed of GABAB1 and GABAB2 subunits. researchgate.netsci-hub.se The agonist binding site is located within a large extracellular "Venus flytrap" domain on the GABAB1 subunit. sci-hub.sefrontiersin.org

The affinity of this compound for the GABAB receptor is demonstrably higher than that of its counterpart. The (R)-enantiomer, often denoted as R(+)-Baclofen, is the more potent of the two forms. nih.gov Studies measuring the inhibition constant (Ki) have quantified this difference, showing that this compound has a much lower affinity. For instance, one study reported IC50 values for inhibiting [3H]-baclofen binding as 1.77 µM for this compound compared to 15 nM for (R)-baclofen, highlighting the potent activity of the (R)-enantiomer. sci-hub.se The binding of the agonist induces a conformational change in the receptor, which in turn activates associated G-proteins to initiate downstream signaling. frontiersin.org

Table 1: Binding Affinity of Baclofen Enantiomers at the GABAB Receptor This interactive table summarizes the inhibitory concentration (IC50) values for the enantiomers of baclofen. Lower values indicate higher affinity and potency. You can sort the data by clicking on the column headers.

| Compound | IC50 | Note |

| (R)-Baclofen | 15 nM | The more potent enantiomer |

| This compound | 1.77 µM | The less potent enantiomer |

| Racemic Baclofen | 35 nM | A mixture of both enantiomers |

Source: Adapted from data reported in scientific literature. sci-hub.se

Interactions with Other Receptor Systems and Intracellular Signaling Cascades

The primary action of this compound is through the GABAB receptor, which then modulates various downstream effectors, including ion channels and complex intracellular signaling pathways. ulisboa.pt

A principal mechanism of this compound's action, particularly in presynaptic inhibition, is the modulation of Voltage-Gated Calcium Channels (VGCCs). nih.govfrontiersin.org Upon activation by this compound, the GABAB receptor's coupled Gi/Go protein dissociates, and its Gβγ subunit directly inhibits high-voltage-activated Ca2+ channels. frontiersin.orgmdpi.com This inhibition primarily targets N-type (Cav2.2) and P/Q-type (Cav2.1) channels. frontiersin.orgbiorxiv.orgnih.gov The reduction in Ca2+ influx into the presynaptic terminal leads to a decrease in the release of various neurotransmitters, including glutamate (B1630785). frontiersin.orgmdpi.comahajournals.orgnih.gov This presynaptic inhibition is a fundamental process by which this compound exerts its effects in the central nervous system. ahajournals.orgnih.govuni-muenchen.deahajournals.org

This compound significantly modulates the mesolimbic dopamine (B1211576) system, a crucial pathway for reward and motivation that originates in the ventral tegmental area (VTA) and projects to areas like the nucleus accumbens (NAc). ulisboa.ptwikipedia.orgsalviapub.comnih.gov GABAB receptors are located on VTA dopamine neurons. oup.comoup.com When activated by baclofen, these receptors can inhibit the firing of dopamine neurons, leading to a reduction in dopamine release in the NAc. oup.comjneurosci.org This inhibitory action on the dopamine pathway is considered a key mechanism for its effects on reward-motivated behaviors. nih.govoup.com Interestingly, the effect can be dose-dependent, with some studies suggesting low doses of baclofen might disinhibit dopamine neurons (by acting on GABAergic interneurons), while higher doses are inhibitory. ulisboa.ptfrontiersin.orgnih.govunige.chnih.gov The S(-) enantiomer, in particular, has been observed to potentially increase dopamine release in some contexts. frontiersin.orgnih.gov

Beyond ion channel modulation, GABAB receptor activation by this compound can trigger intracellular signaling cascades like the Extracellular signal-Regulated Kinase (ERK) and Akt (also known as Protein Kinase B) pathways. nih.govresearchgate.netresearchgate.net These pathways are vital for processes such as cell survival, neuroprotection, and synaptic plasticity. frontiersin.org

Activation of the Akt pathway often occurs via the Gβγ subunit stimulating phosphoinositide 3-kinase (PI3K). mdpi.comnih.govaai.org This PI3K/Akt signaling has been shown to promote neuronal survival and alleviate oxidative stress. frontiersin.orgmdpi.comnih.gov Studies have demonstrated that baclofen can increase the phosphorylation (activation) of Akt, which may contribute to neuroprotective effects. nih.govresearchgate.netaai.orgfrontiersin.org

The ERK pathway can also be activated following GABAB receptor stimulation. nih.govresearchgate.net This activation can be mediated by G-proteins or through β-arrestin-dependent mechanisms and is implicated in long-term changes in neuronal function and neuroprotection. nih.govfrontiersin.org However, the role of these pathways can be cell-type specific, as some research in non-neuronal cells found no significant change in Akt or ERK phosphorylation after baclofen treatment. spandidos-publications.com

Table 2: Summary of this compound's Downstream Interactions This interactive table outlines the key molecular interactions of this compound following GABAB receptor activation. You can sort the data by clicking on the column headers.

| Pathway/Channel | Effect of this compound | Primary Mediator | Key Downstream Consequence |

| Voltage-Gated Calcium Channels (VGCCs) | Inhibition | Gβγ subunit | Reduced presynaptic neurotransmitter release |

| Mesolimbic Dopamine Pathway | Inhibition (dose-dependent) | GABAB receptors on VTA neurons | Decreased dopamine release in Nucleus Accumbens |

| ERK Signaling Pathway | Activation | G-protein / β-arrestin | Neuroprotection, modulation of synaptic plasticity |

| Akt Signaling Pathway | Activation | PI3K | Promotion of cell survival, anti-apoptotic effects |

Advanced Pharmacokinetic and Metabolic Research of S Baclofen

Stereoselective Absorption and Distribution Dynamics of (S)-Baclofen

The journey of this compound through the body is marked by stereoselective processes that differentiate it from its R-enantiomer. These processes influence its absorption from the gastrointestinal tract and its subsequent distribution to various tissues, including the central nervous system.

Gastrointestinal Absorption Mechanisms

Following oral administration, baclofen (B1667701) is generally well-absorbed from the gastrointestinal tract, with a bioavailability reported to be between 70% and 85%. nih.gov Peak plasma concentrations are typically reached within two to three hours. nih.govdrugbank.com Studies suggest that the absorption of baclofen is dose-dependent, with absorption increasing with higher doses. nih.govdrugbank.com

While some research has suggested the involvement of amino acid transporters in the intestinal absorption of baclofen, other studies indicate that nasal absorption occurs primarily through simple passive diffusion, with no significant stereospecificity observed. nih.govresearchgate.net This suggests that different transport mechanisms may be at play in different absorption sites. After administration of racemic baclofen, higher plasma concentrations and exposure of the R-enantiomer have been observed in the early post-dose period (up to 3 hours) compared to the S-enantiomer. mdpi.com This difference in early plasma exposure could be partially attributed to stereoselective first-pass metabolism of this compound. nih.govresearchgate.net

Blood-Brain Barrier Permeability and Central Nervous System Exposure

The ability of this compound to exert its effects on the central nervous system (CNS) is contingent on its capacity to cross the blood-brain barrier (BBB). Due to its high water solubility, baclofen does not readily cross the BBB. nih.govdrugbank.com Consequently, concentrations in the cerebrospinal fluid (CSF) are significantly lower than in the plasma, approximately 8.5 times lower. drugbank.commedicines.org.uknovartis.com

Plasma Protein Binding Characteristics

Once in the bloodstream, this compound exhibits a relatively low degree of binding to plasma proteins. The protein binding rate is approximately 30% and remains constant over a wide concentration range. medicines.org.uknovartis.comfrontiersin.orghres.ca This low level of protein binding suggests that changes in binding are unlikely to have a clinically significant impact on the drug's disposition. frontiersin.org The primary binding protein is thought to be albumin. mdpi.com

Volume of Distribution and Tissue Compartmentalization

The volume of distribution (Vd) of baclofen is approximately 0.7 L/kg, indicating its distribution into total body water. nih.govdrugbank.commedicines.org.uknovartis.com In pediatric patients with cerebral palsy, the apparent volume of distribution at steady state (Vss/F) was found to be 1.16 L/kg. childrensmercy.org The drug is widely distributed throughout the body; however, its concentration in the central nervous system is lower than in other tissues. hres.ca

Stereoselective Biotransformation and Metabolite Profiling of this compound

The metabolism of baclofen is a key area where stereoselectivity is prominently observed. The S-enantiomer undergoes a distinct metabolic pathway that is not shared by its R-counterpart.

Hepatic and Extrahepatic Metabolic Pathways, including Oxidative Deamination

A significant finding in the study of baclofen's metabolism is the stereoselective biotransformation of the S-enantiomer. nih.govfrontiersin.orgfrontiersin.org this compound is metabolized in the liver and gut, primarily through oxidative deamination, to form its main metabolite, β-(p-chlorophenyl)-4-hydroxybutyric acid, also known as S-M1. nih.govdrugbank.comnih.govsci-hub.se This metabolite is pharmacologically inactive. drugbank.commedicines.org.ukgenixpharma.com This metabolic pathway is exclusive to the S-enantiomer; the R-enantiomer does not appear to undergo significant metabolic transformation. nih.govresearchgate.netfrontiersin.org

Table of Pharmacokinetic Parameters for this compound

Table of Mentioned Compounds

Enzymatic Systems Involved in Metabolite Formation (e.g., S-M1)

The metabolism of baclofen is stereoselective, with the (S)-enantiomer undergoing biotransformation while the (R)-enantiomer is largely excreted unchanged. nih.govfrontiersin.org The primary metabolic pathway for this compound is oxidative deamination, leading to the formation of its main metabolite, S-M1, which is chemically known as 3-(4-chlorophenyl)-4-hydroxybutyric acid. mdpi.comnih.gov This transformation is a key differentiator between the two enantiomers.

Glucuronide Conjugation Pathways of this compound and its Metabolites

Following the initial oxidative deamination of this compound to S-M1, further metabolism occurs via glucuronide conjugation. frontiersin.orgmdpi.comnih.gov This is a phase II metabolic reaction where glucuronic acid is attached to the metabolite, increasing its water solubility and facilitating its excretion. slideshare.net

Pharmacological Activity and Toxicological Profiles of this compound Metabolites

The primary metabolite of this compound, S-M1, also known as β-(p-chlorophenyl)-4-hydroxybutyric acid, is considered to be pharmacologically inactive. drugbank.comfda.govmedicines.org.uk This lack of activity is a significant aspect of baclofen's metabolic profile, as it implies that the therapeutic effects are primarily attributable to the parent compound, specifically the R-enantiomer. mdpi.com

The toxicological profile of this compound metabolites has not been extensively detailed as a separate area of study, largely due to their pharmacological inactivity and the fact that they constitute a small percentage of the administered dose. mdpi.com The focus of toxicity studies has generally been on the parent drug, baclofen. However, the formation of these metabolites is a key factor in the stereoselective disposition of the drug. nih.gov

Stereoselective Elimination and Excretion Mechanisms

The elimination of baclofen demonstrates stereoselectivity, with differences observed in the excretion pathways of the (R)- and (S)-enantiomers. This is primarily due to the metabolism of the (S)-enantiomer.

Renal Clearance Pathways of Unchanged this compound and its Metabolites

Renal excretion is the primary route of elimination for baclofen and its metabolites. nih.govfrontiersin.org A significant portion of an administered dose of baclofen is excreted unchanged in the urine. frontiersin.orgmdpi.com Studies have shown that renal clearance of baclofen is high and correlates with creatinine (B1669602) clearance, suggesting that glomerular filtration is the main mechanism of renal excretion. mdpi.comamazonaws.com

Research indicates a slightly lower urinary excretion of this compound compared to (R)-baclofen after administration of the racemic mixture. mdpi.com This is consistent with a portion of the (S)-enantiomer being transformed into metabolites. nih.govresearchgate.net The metabolites of this compound, including S-M1 and its glucuronide conjugate, are also eliminated via the kidneys. mdpi.comnih.gov

Biliary and Fecal Excretion Routes

While renal excretion is the predominant pathway, a smaller portion of baclofen is eliminated through biliary and fecal routes. nih.gov Early studies with radiolabeled baclofen showed that a fraction of the dose is excreted in the feces. mdpi.com This suggests some degree of biliary excretion, where the drug or its metabolites are secreted into the bile and then eliminated in the feces. frontiersin.org The enterohepatic circulation, the process of reabsorption of excreted substances from the intestine, may also play a minor role. medicinainterna.net.pe

Elimination Half-Life Dynamics and Sources of Inter-Individual Variability

The elimination half-life of baclofen is relatively short, generally ranging from 2 to 6 hours after oral administration. nih.govdrugbank.com Studies comparing the enantiomers have found similar plasma elimination half-lives for (R)- and this compound, approximately 5.3 and 5.1 hours, respectively. mdpi.com In pediatric patients with cerebral palsy, the average terminal half-life for both enantiomers was found to be 4.5 hours. nih.gov

Significant inter-individual variability has been observed in the absorption and elimination processes of baclofen. nih.gov This variability can be attributed to several factors, including differences in renal function, as baclofen clearance is closely tied to creatinine clearance. frontiersin.org Age and body weight have also been identified as determinants of apparent clearance in children. nih.gov Furthermore, genetic factors may contribute to this variability. nih.gov While a proportional relationship between the oral dose and plasma concentrations has been described, the wide range of effective doses in clinical practice highlights the impact of this inter-individual variability. frontiersin.org

Interactive Data Table: Pharmacokinetic Parameters of this compound and its Metabolites

| Parameter | Value | Source |

| Metabolism | ||

| Primary Metabolite | S-M1 (3-(4-chlorophenyl)-4-hydroxybutyric acid) | mdpi.comnih.gov |

| Enzymatic Pathway | Oxidative Deamination | mdpi.comnih.gov |

| Further Metabolism | Glucuronide Conjugation | frontiersin.orgmdpi.comnih.gov |

| Pharmacological Activity of Metabolite | Inactive | drugbank.comfda.govmedicines.org.uk |

| Elimination | ||

| Primary Route | Renal Excretion (unchanged drug and metabolites) | nih.govfrontiersin.orgmdpi.com |

| Secondary Route | Biliary/Fecal Excretion | nih.govmdpi.com |

| Elimination Half-Life (S-Baclofen) | ~5.1 hours | mdpi.com |

| Inter-individual Variability Sources | Renal function, age, body weight, genetic factors | nih.govfrontiersin.orgnih.gov |

Preclinical Investigations and Neurobiological Effects of S Baclofen

In Vitro and In Vivo Model Systems for Efficacy Evaluation

GABAB Receptor Knockout Models in Neuropharmacology Research

The investigation of (S)-Baclofen's effects is significantly advanced by the use of GABAB receptor knockout models. These genetically modified animals, which lack specific subunits of the GABAB receptor, are instrumental in elucidating the receptor's role in various physiological and pathological processes. For instance, mice deficient in the GABAB1 subunit exhibit a range of abnormalities, including spontaneous seizures, hyperalgesia, hyperlocomotion, and memory impairment, underscoring the critical role of this receptor in neurological function. nih.govfrontiersin.org Studies in GABAB1 knock-out mice have shown that while they display anxiety and decreased immobility, the administration of baclofen (B1667701), a GABAB receptor agonist, can still elicit some effects, suggesting the potential for GABAB1-independent signaling pathways. frontiersin.org

Furthermore, research on GABAB2 knockout mice has revealed similar phenotypes, confirming the necessity of both subunits for a fully functional receptor. frontiersin.org However, baclofen was still able to inhibit K+ channels in the CA1 pyramidal neurons of GABAB2-/- mice, indicating that the GABAB1 subunit may possess specific properties in the absence of GABAB2. frontiersin.org These knockout models have also been crucial in understanding the role of GABAB receptors in conditions like Fragile X syndrome, where baclofen has been shown to normalize auditory-evoked neural oscillations and behavioral deficits in Fmr1 knockout mice. eneuro.org Additionally, GABAB receptor knockout mice have been used to explore the receptor's involvement in glucose homeostasis. physiology.org The absence of GABAB receptors in these models leads to alterations in pancreatic histology, physiology, and insulin (B600854) resistance. physiology.org

Cellular and Animal Models of Spasticity and Muscle Hypertonia

The efficacy of this compound in managing spasticity and muscle hypertonia is extensively studied using various cellular and animal models. Spasticity, a motor disorder characterized by a velocity-dependent increase in muscle tone, is a common consequence of neurological conditions like spinal cord injury (SCI), multiple sclerosis (MS), and traumatic brain injury (TBI). nih.govneuromodulation.com

Animal models of spasticity are crucial for preclinical evaluation. A commonly used model involves a complete thoracic spinal transection in rats, which leads to chronic muscle spasticity and spinal hyper-reflexia. plos.org In these models, systemic administration of baclofen has been shown to significantly reduce electromyography (EMG) activity and muscle resistance during passive ankle rotation, demonstrating its anti-spastic effect. plos.org Studies in rat models of SCI have also shown that early initiation of intrathecal baclofen can prevent the onset of spasticity and reduce histochemical changes in the spinal cord that contribute to neuronal excitability. frontiersin.org

In addition to SCI models, baclofen's effects are evaluated in models of other neurological disorders. For instance, in animal models of multiple sclerosis, baclofen has been shown to alleviate spasticity. mdpi.com Furthermore, research in animal TBI models has demonstrated that intrathecal baclofen can prevent the onset of spasticity. frontiersin.org

Cellular models also play a role in understanding the mechanisms of baclofen's action. Studies on isolated spinal cord preparations from rats with chronic spinal injury allow for detailed investigation of the drug's effects on neuronal excitability and synaptic transmission. physiology.org These in vitro models have shown that baclofen can inhibit both monosynaptic and polysynaptic reflexes at very low concentrations, suggesting a presynaptic site of action. physiology.org

Preclinical Models of Substance Use Disorders and Reward Pathways

Preclinical research has extensively investigated the potential of baclofen in the context of substance use disorders (SUDs), with a focus on its interaction with the brain's reward pathways. nih.govresearchgate.netwikipedia.org Animal models are pivotal in this area of research, providing insights into baclofen's ability to modulate drug-seeking and drug-taking behaviors.

Studies in rodents have demonstrated that baclofen can reduce the self-administration of various substances of abuse, including alcohol, cocaine, heroin, nicotine (B1678760), and methamphetamine. karger.comresearchgate.netfrontiersin.org For example, in alcohol-preferring rats, baclofen has been shown to decrease voluntary alcohol intake. karger.com Similarly, research using binge-like drinking models in mice has found that racemic baclofen can reduce alcohol consumption. iu.eduulisboa.pt The mechanism is thought to involve the modulation of the mesolimbic dopamine (B1211576) system, a key component of the brain's reward circuitry. researchgate.netwikipedia.org By acting on GABAB receptors, baclofen is believed to decrease the release of dopamine associated with the rewarding effects of drugs. wikipedia.orgfrontiersin.org

Preclinical studies have also explored baclofen's effects on drug craving and relapse. Functional MRI (fMRI) studies in animal models have shown that baclofen can suppress the activation of reward pathways in response to drug cues. trialscreen.org This suggests that baclofen may help to weaken the association between environmental cues and the rewarding effects of drugs, thereby reducing the motivation to seek them out. nih.gov

Neuroinflammation and Oxidative Stress Models in Central Nervous System Disorders

This compound has been investigated for its potential neuroprotective effects in preclinical models of neuroinflammation and oxidative stress, which are implicated in a variety of central nervous system (CNS) disorders. nih.govresearchgate.net Neuroinflammation, driven by the activation of glial cells like microglia and astrocytes, and the infiltration of immune cells, plays a significant role in the pathology of conditions such as multiple sclerosis (MS) and spinal cord injury. mdpi.comfrontiersin.org

In vitro studies using cultured glial cells have shown that baclofen can exert anti-inflammatory effects. For instance, it has been demonstrated to inhibit the release of pro-inflammatory cytokines from microglia and astrocytes. nih.govdrugbank.com Furthermore, baclofen has been found to modulate the signaling of Toll-like receptors (TLRs), which are key players in the innate immune response and are implicated in the progression of MS. frontiersin.org Specifically, baclofen has been shown to reduce TLR4-induced release of pro-inflammatory cytokines from primary murine microglia. frontiersin.org

Animal models of neurological disorders provide further evidence for baclofen's anti-inflammatory and neuroprotective properties. In a rat model of morphine-induced ovarian polycystic condition, which is associated with inflammation, baclofen demonstrated a protective effect against oxidative stress in the hippocampus. Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is a common feature of many neurological disorders and contributes to neuronal damage. researchgate.net Research has indicated that baclofen can decrease oxidative stress in rats. nih.gov In a model of amyloid peptide-induced oxidative stress in the hippocampus, a combination therapy including baclofen was shown to significantly prevent this stress. google.com.na

Neuropharmacological Effects and Central Nervous System Modulation

Modulation of Mono- and Polysynaptic Reflexes and Muscle Tone Regulation

This compound exerts its primary therapeutic effect as a muscle relaxant by modulating spinal reflexes and regulating muscle tone. uni-muenchen.denih.gov Its mechanism of action involves agonism at the GABAB receptor, which leads to the inhibition of both monosynaptic and polysynaptic reflexes at the spinal cord level. drugbank.commdpi.com

The inhibition of these reflexes is achieved through both presynaptic and postsynaptic actions. Presynaptically, baclofen binding to GABAB receptors on the terminals of primary afferent fibers reduces the influx of calcium ions. mdpi.com This, in turn, decreases the release of excitatory neurotransmitters, thereby diminishing the excitatory postsynaptic potentials (EPSPs) in motor neurons. physiology.org Studies in animal models have shown that baclofen effectively inhibits monosynaptic and long-lasting polysynaptic reflexes at very low concentrations. physiology.org For instance, in spinalized rats, baclofen inhibited these reflexes with an EC50 of approximately 0.25-0.26 µM. physiology.org

Postsynaptically, baclofen hyperpolarizes motor neurons by increasing potassium conductance. mdpi.com This action raises the threshold for action potential generation, making the motor neurons less excitable and contributing to muscle relaxation. mdpi.com While some studies suggest a primary presynaptic site of action for baclofen's effect on monosynaptic reflexes, others provide evidence for a postsynaptic effect, particularly with intrathecal administration. physiology.orgnih.gov

| Finding | Animal/Cell Model | Key Result | Reference |

|---|---|---|---|

| Inhibition of Monosynaptic Reflex | Acute Spinal Rats | EC50 = 0.18 ± 0.02 µM | physiology.org |

| Inhibition of Polysynaptic Reflex | Chronic Spinal Rats | EC50 = 0.25 ± 0.09 µM | physiology.org |

| Reduction of Muscle Resistance | Thoracic Spinal Transection Rats | 85.1% reduction with baclofen | plos.org |

| Suppression of Alcohol Intake | Alcohol-Preferring Rats | Dose-dependent reduction | karger.com |

| Prevention of Oxidative Stress | Rat Hippocampus (Amyloid Model) | 65.9% prevention with combination therapy | google.com.na |

| Inhibition of Pro-inflammatory Cytokines | Murine Glial Cells | Baclofen reduced cytokine release | nih.govfrontiersin.org |

Influence on Memory Storage and Retrieval Processes

This compound, as the active enantiomer of baclofen, exerts its effects primarily through the activation of the gamma-aminobutyric acid type B (GABA-B) receptor. Preclinical studies indicate that the GABA-B system is involved in the modulation of memory storage and retrieval, though the effects can be complex and dependent on the specific conditions of the investigation. nih.govnih.gov Research in rodent models has demonstrated that baclofen can have a biphasic effect on working memory. researchgate.net For instance, in a radial-arm maze task, lower doses of baclofen were found to improve memory performance, whereas higher doses resulted in memory impairment. researchgate.net

Furthermore, baclofen has been shown to interact with other neurotransmitter systems known to be critical for memory, such as the nicotinic acetylcholine (B1216132) system. Studies have shown that nicotine can reverse the memory deficits induced by high doses of baclofen, highlighting an important interaction between the GABAergic and nicotinic systems in working memory function. researchgate.net

Another significant area of investigation is the role of this compound in the reconsolidation of established memories, particularly those associated with drug-seeking behavior. Reconsolidation is a process where retrieved memories become temporarily labile and susceptible to disruption. Preclinical research using a morphine-induced conditioned place preference (CPP) paradigm found that administering baclofen directly into the agranular insular cortex (AI) immediately after memory retrieval could eliminate the expression of the morphine-associated memory. frontiersin.org This effect was time-dependent, as administration 6 hours post-retrieval had no effect, suggesting a specific disruption of the reconsolidation window. frontiersin.org This finding points to the potential of GABA-B receptor activation in the AI to disrupt the stability of long-term, drug-related memories. frontiersin.org

Table 1: Effects of Baclofen on Memory in Preclinical Models This table is interactive. You can sort and filter the data.

| Model/Test | Key Finding | Mechanism/Interaction | Reference(s) |

|---|---|---|---|

| Radial-Arm Maze (Rats) | Biphasic effect: Low doses improved memory, high doses impaired it. | GABA-B system modulation of working memory. | researchgate.net |

| Radial-Arm Maze (Rats) | Nicotine reversed high-dose baclofen-induced memory deficits. | Interaction between nicotinic and GABA systems. | researchgate.net |

Impact on Mood and Anxiety-Related Neural Circuits

This compound's activity as a GABA-B receptor agonist is central to its influence on neural circuits governing mood and anxiety. nih.govbiologyinsights.com Anxiety disorders are often characterized by excessive neuronal excitability and dysregulated neurotransmission, particularly involving reduced inhibitory signaling. biologyinsights.comnih.gov By activating GABA-B receptors, baclofen induces neuronal hyperpolarization through the opening of potassium channels and closing of calcium channels, which diminishes the release of excitatory neurotransmitters like glutamate (B1630785). biologyinsights.compatsnap.com This neural dampening effect may help normalize overactive pathways implicated in anxiety disorders. biologyinsights.com

The amygdala, a key brain region in processing fear and anxiety, is a significant site of action for baclofen. nih.govnih.gov The central nucleus of the amygdala (CeA) is a principal output station, and its activity is tightly regulated by a network of inhibitory GABAergic interneurons. nih.gov Baclofen can modulate neurotransmission within the amygdala, reducing the strength of both excitatory (glutamate) and inhibitory (GABA) transmission through a presynaptic mechanism. nih.gov It has been proposed that baclofen may help normalize an abnormal GABA tone in the amygdala that is associated with anxiety-like behaviors. nih.gov

Beyond the amygdala, this compound also interacts with other neurotransmitter systems involved in mood regulation. It can acutely inhibit serotonin (B10506) neurons and their release, which may contribute to its anxiolytic effects as hyperactivity of serotonin raphe neurons is a known mechanism that can produce anxiety. nih.gov The compound's ability to modulate synaptic plasticity in mood-regulating circuits may help recalibrate the brain's response to stressors. biologyinsights.com

Antinociceptive Activities and Pain Pathway Modulation

This compound demonstrates significant antinociceptive (pain-reducing) properties by modulating pain signaling at both the spinal and supraspinal levels. drugbank.comkemdikbud.go.id Its primary mechanism involves the activation of GABA-B receptors on presynaptic terminals of primary afferent fibers in the spinal cord. nih.govfrontiersin.org This activation inhibits the influx of calcium ions, which in turn reduces the release of excitatory neurotransmitters, such as substance P and glutamate, that are crucial for transmitting pain signals to the brain. drugbank.comnih.govfrontiersin.org

Preclinical studies have established its efficacy in various pain models. In models of visceral pain, such as colorectal distension in rats, baclofen significantly increases the pain threshold, indicating a reduction in pain perception. researchgate.netresearchgate.net This suggests that GABA-B receptor activation is a powerful modulator of gastrointestinal pain pathways. researchgate.netresearchgate.net

Furthermore, baclofen has shown effectiveness in models of chronic neuropathic pain, where it can inhibit allodynia and hyperalgesia. researchgate.netnih.gov Its interaction with opioid signaling pathways is also of significant interest. Co-administration of baclofen with opioids like morphine or fentanyl has been found to produce synergistic antinociceptive effects. kemdikbud.go.id This potentiation is thought to result from the enhancement of opioid receptor-dependent inhibition of pain signals, primarily at the spinal level. kemdikbud.go.id Research also suggests that baclofen can modulate the expression and activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which plays a role in thermal hyperalgesia and the development of morphine tolerance. nih.gov

Table 2: Antinociceptive Effects of Baclofen in a Visceral Pain Model This table is interactive. You can sort and filter the data.

| Distension Method | Pain Threshold (Control) | Pain Threshold (Baclofen) | Reference(s) |

|---|---|---|---|

| Ramp Colorectal Distension | 34.1 ± 1.9 mmHg | 71.1 ± 3.7 mmHg | researchgate.net |

Neuroprotective and Anti-inflammatory Properties

Inhibition of Pro-inflammatory Cytokine Production

This compound exhibits notable anti-inflammatory properties by modulating the response of glial cells and immune cells, which are key players in neuroinflammation. nih.govdrugbank.com Research has shown that baclofen can inhibit the release of pro-inflammatory cytokines from activated microglia and astrocytes. nih.govdrugbank.comnih.gov This is achieved, in part, by down-regulating inflammatory signaling pathways such as the nuclear factor-κB (NF-κB) pathway. nih.govmdpi.com

Specifically, baclofen has been demonstrated to reduce the production of several key pro-inflammatory cytokines. These include Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and interleukins such as IL-6 and IL-12. nih.govmdpi.comresearchgate.net For example, in vitro studies have shown that baclofen reduces the TLR4-induced release of pro-inflammatory cytokines from primary murine microglia. nih.gov In models of allergic contact dermatitis, baclofen administration was also shown to inhibit TNF-α release. researchgate.net

Conversely, baclofen may promote a shift toward a more neuroprotective, anti-inflammatory profile. mdpi.comresearchgate.net This includes promoting the production of anti-inflammatory cytokines like IL-10 and transforming growth factor-β (TGF-β). mdpi.comresearchgate.net By directing T-cell responses away from pro-inflammatory Th1/17 pathways and toward anti-inflammatory Th2 pathways, baclofen may help reduce the autoimmune mechanisms that drive neuroinflammation in certain conditions. mdpi.com

Reduction of Oxidative Stress Markers and Cellular Damage

Preclinical and clinical evidence suggests that this compound possesses neuroprotective capabilities linked to its ability to counteract oxidative stress. nih.govdrugbank.com Oxidative stress, an imbalance between the production of reactive oxygen species and the ability of the body to detoxify these reactive products, leads to cellular damage and is implicated in various neurodegenerative processes. Baclofen has been found to attenuate oxidative damage and reverse free radical damage in various experimental settings. frontiersin.org

In an experimental autoimmune encephalomyelitis (EAE) mouse model, treatment involving baclofen led to a significant reduction in the levels of malondialdehyde (MDA), a key marker of lipid peroxidation and oxidative stress. nih.gov The same study observed a significant increase in the activity of the primary antioxidant enzymes catalase (CAT) and superoxide (B77818) dismutase (SOD) in the brains of treated animals. nih.gov

Furthermore, a study in alcohol-dependent individuals provided evidence that baclofen treatment significantly increased the brain concentrations of glutathione (B108866) (GSH), a critical endogenous antioxidant. frontiersin.org This increase in GSH suggests a role for baclofen in mitigating neural oxidative stress. frontiersin.org By decreasing glutamate release, baclofen may also indirectly reduce oxidative stress, as excessive glutamatergic activity can lead to excitotoxic neuronal damage and subsequent oxidative stress. frontiersin.org

Table 3: Modulation of Oxidative Stress Markers by Baclofen This table is interactive. You can sort and filter the data.

| Marker | Effect of Baclofen | Model | Reference(s) |

|---|---|---|---|

| Malondialdehyde (MDA) | Significant Reduction | EAE Mouse Model | nih.gov |

| Catalase (CAT) | Significant Increase | EAE Mouse Model | nih.gov |

| Superoxide Dismutase (SOD) | Significant Increase | EAE Mouse Model | nih.gov |

Mechanisms of Neuronal Function Preservation and Neurodegeneration Delay

The primary mechanism underlying the neuroprotective effects of this compound is its function as a GABA-B receptor agonist. patsnap.com By binding to these receptors on pre- and post-synaptic neurons, it triggers an influx of potassium ions, leading to hyperpolarization of the cell membrane. patsnap.comdrugbank.com Simultaneously, it inhibits voltage-gated calcium channels, reducing calcium influx into presynaptic terminals. patsnap.com This dual action decreases neuronal excitability and inhibits the release of excitatory neurotransmitters. drugbank.comnih.gov This reduction in neuronal firing and excitatory transmission can protect neurons from the damaging effects of excitotoxicity, a common pathway in many neurodegenerative disorders.

Evidence for the preservation of neuronal integrity comes from studies showing that baclofen administration can increase levels of N-acetylaspartate (NAA), a metabolite considered a marker of neuronal health and viability. frontiersin.org The neuroprotective effects of GABA-B receptor activation are also linked to the attenuation of neuroinflammation and oxidative stress, as detailed previously. nih.govfrontiersin.org By inhibiting the production of pro-inflammatory cytokines and reducing oxidative damage, baclofen helps to create a more favorable environment for neuronal survival. drugbank.commdpi.comnih.gov This combination of reducing excitotoxicity, curbing neuroinflammation, and decreasing oxidative stress constitutes the main mechanisms by which this compound may preserve neuronal function and potentially delay neurodegeneration. frontiersin.org

Immunomodulatory Effects on Microglia and Astrocytes

Extensive preclinical research has established that racemic baclofen, a mixture of (R)- and (S)-enantiomers, exerts significant immunomodulatory effects by acting as a GABA-B receptor agonist. nih.govdrugbank.com These effects are primarily characterized by the suppression of neuroinflammation through the modulation of glial cells, including microglia and astrocytes. nih.govnih.gov However, the pharmacological activity of racemic baclofen is overwhelmingly attributed to its (R)-enantiomer, also known as arbaclofen. tandfonline.comneurology.org The (R)-enantiomer is the potent, active component responsible for GABAB receptor activation, while the (S)-enantiomer is considered significantly less active or inactive at this receptor. childrensmercy.orgfrontiersin.org

A comprehensive review of existing preclinical literature reveals a notable lack of studies specifically investigating the immunomodulatory effects of the this compound enantiomer on microglia and astrocytes. The scientific focus has remained on the racemate and the more pharmacologically active (R)-Baclofen. Therefore, detailed research findings, data tables on cytokine modulation, and specific effects on glial activation pathways pertaining solely to this compound are not available in the current body of scientific research.

Microglia

Microglia, the resident immune cells of the central nervous system, express GABAB receptors. mdpi.com Activation of these receptors by racemic baclofen has been shown to attenuate the inflammatory response. nih.gov Studies using racemic baclofen demonstrate a reduction in the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α) from microglia activated by inflammatory stimuli like lipopolysaccharide (LPS). nih.govfrontiersin.org This action is linked to the inhibition of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB). nih.gov Furthermore, racemic baclofen can promote a shift in microglial phenotype from a pro-inflammatory state to a more anti-inflammatory and neuroprotective state. nih.gov

Despite these well-documented effects of the racemic mixture, there are no specific preclinical studies that have isolated and examined the effects of this compound on microglial activation, cytokine release, or phenotypic switching. The significantly lower affinity of this compound for the GABAB receptor likely accounts for this research gap, as it is presumed to contribute minimally, if at all, to the immunomodulatory actions observed with the racemic drug. childrensmercy.orgacs.org

Astrocytes

Astrocytes, another key glial cell type involved in neuroinflammation, also express GABAB receptors. biorxiv.org Preclinical research using racemic baclofen indicates that it can reduce the activation of astrocytes and inhibit their release of pro-inflammatory mediators. nih.gov For instance, studies have shown that racemic baclofen can reduce the expression of Glial Fibrillary Acidic Protein (GFAP), a marker of reactive astrogliosis, in models of neurological disease. nih.gov

As with microglia, there is a lack of direct evidence or dedicated studies on the specific immunomodulatory effects of this compound on astrocytes. The existing research on baclofen's impact on astrocyte-mediated inflammation has been conducted using the racemic mixture, with the understanding that the observed effects are driven by the (R)-enantiomer's potent agonism at GABAB receptors. One study noted that the application of racemic baclofen to pure astrocyte cultures did not alter the level of intercellular communication, though this was not in a specific neuroinflammatory context. rupress.org

The differential activity of the baclofen enantiomers is the primary reason for the focus on (R)-Baclofen in research and development. The table below summarizes the relative affinity of the enantiomers for the GABAB receptor, underscoring the scientific rationale for investigating the (R)-enantiomer for therapeutic effects.

| Compound | Receptor Binding Affinity (IC50) | Primary Pharmacological Role |

| (R)-Baclofen | High affinity (e.g., 130 times more potent than S-baclofen) childrensmercy.org | Active enantiomer, potent GABAB agonist neurology.org |

| This compound | Low affinity childrensmercy.orgfrontiersin.org | Less active or inactive enantiomer acs.org |

Advanced Research in Clinical Applications of S Baclofen

Investigational Applications in Psychiatric and Addiction Disorders

The role of the GABA-B receptor in modulating neurotransmitter systems, such as dopamine (B1211576), has prompted research into baclofen's potential for treating psychiatric and addiction disorders. aafp.orgamericanaddictioncenters.org

The application of baclofen (B1667701) in treating Alcohol Use Disorder (AUD) has yielded mixed but promising results. americanaddictioncenters.org Its potential mechanism is thought to involve the suppression of alcohol-stimulated dopamine release. aafp.org Several randomized controlled trials (RCTs) have investigated its efficacy.

A 2021 Cochrane review that included 17 RCTs and 1,818 adults found moderate-certainty evidence that baclofen likely reduces the risk of relapse to any drinking compared with a placebo. aafp.orgrti.org The same review also found high-certainty evidence that baclofen increased the percentage of abstinent days by about 9%, which translates to nearly three extra days of abstinence per month. rti.org However, the review did not find a significant effect on heavy drinking days. rti.org Conversely, a 2018 Cochrane review of 12 RCTs with 1,128 participants concluded there was no significant difference between baclofen and placebo on primary outcomes like relapse or percentage of abstinent days, highlighting significant heterogeneity among the studies. nih.gov Some earlier placebo-controlled trials conducted in Italy showed that baclofen was effective in enhancing abstinence and reducing cravings. researchgate.netnih.gov However, a subsequent trial in the United States did not find baclofen to be superior to placebo. nih.gov Research continues, with some studies exploring the efficacy of higher doses. clinicaltrials.gov

Table 2: Selected Randomized Controlled Trial Findings for Baclofen in Alcohol Use Disorder

| Study/Review | Number of Participants | Key Efficacy Findings | Citations |

|---|---|---|---|

| Cochrane Review (2021) | 1,818 (17 RCTs) | Reduced risk of relapse; increased percentage of abstinent days by 9.07%. | aafp.orgrti.org |

| Cochrane Review (2018) | 1,128 (12 RCTs) | No significant difference from placebo for relapse or percentage of abstinent days; high heterogeneity noted. | nih.gov |

| Addolorato et al. (2002) | 39 | Baclofen was superior to placebo in increasing rates of complete abstinence (70% vs 21%). | nih.gov |

| US Trial (Garbutt et al., 2010) | 80 | No difference from placebo on primary outcome (% heavy drinking days). | nih.gov |

Preclinical evidence has suggested that baclofen could be effective in treating various substance use disorders by reducing drug self-administration. researchgate.netkarger.com However, clinical studies in humans have produced inconsistent results.

Opioid Use Disorder: Preclinical studies showed baclofen reduces the severity of opioid withdrawal in animal models, and a single double-blind clinical trial involving 62 patients confirmed these results in humans. researchgate.net However, another RCT found baclofen to be ineffective in the treatment of opioid use disorder itself. karger.com

Cocaine Use Disorder: Despite promising preclinical data, two RCTs found baclofen was not effective in treating cocaine use disorder. karger.com In one of these studies, post-hoc analyses did suggest a potential treatment effect in reducing cocaine use. karger.com

Nicotine (B1678760) Dependence: One randomized, placebo-controlled study with 60 participants found that baclofen administration reduced the daily number of cigarettes smoked. researchgate.net In rodent models, baclofen has been shown to dose-dependently attenuate drug-induced reinstatement of nicotine-seeking behavior and block nicotine-induced conditioned place preference, suggesting potential as an anti-relapse agent. nih.gov

Polysubstance Use Disorder: A pilot study investigated a combination of opipramol (B22078) and a low dose of baclofen in patients with polysubstance use disorder. frontiersin.org The study found that the combination treatment led to a reduction in cravings and depression. frontiersin.org

Research in Binge Eating Disorder and Related Dysregulated Feeding Syndromes

Research into the application of baclofen for binge eating disorder (BED) and similar conditions has shown potential, primarily through the modulation of the GABA-B receptor system, which is implicated in reward processing and impulse control. researchgate.net Preclinical studies in animal models suggested that baclofen could selectively suppress the binge eating of fat, indicating a potential role in managing specific components of dysregulated feeding. nih.gov

Early clinical investigations provided initial evidence for baclofen's efficacy. An open-label trial involving seven women with either BED or bulimia nervosa found that five of the participants experienced a reduction in binge-eating frequency of 50% or more. researchgate.net These preliminary findings prompted more rigorously designed studies to confirm the effects.

A key double-blind, placebo-controlled, crossover study provided more definitive evidence. researchgate.netnih.gov In this trial, twelve individuals with self-reported binge eating were administered either baclofen or a placebo. researchgate.netnih.gov The results demonstrated that baclofen significantly reduced the frequency of binge eating episodes compared to both the placebo and a no-drug run-in period (p<0.05). researchgate.netnih.gov However, the study also noted that while binge frequency decreased, measures of binge severity and food craving showed significant placebo effects, decreasing in both the baclofen and placebo phases. researchgate.netnih.gov Another small crossover randomized controlled trial (RCT) in 12 individuals also reported a small but statistically significant reduction in binge eating frequency with baclofen compared to placebo. lindnercenterofhope.org

These studies, while promising, are noted for their small sample sizes, which limits the generalizability of the findings. researchgate.netresearchgate.net The research collectively suggests that baclofen may be a useful therapeutic agent for reducing binge frequency in some patients, though its effects on the broader psychological aspects of the disorder, such as craving and severity, require further investigation. researchgate.netlindnercenterofhope.org

Table 1: Summary of Key Clinical Research on Baclofen in Binge Eating

| Study Type | Number of Participants | Key Findings | Reference |

|---|---|---|---|

| Open-Label Trial | 7 (4 BED, 3 BN) | 5 of 7 patients had a ≥50% reduction in binge-eating frequency. | researchgate.net |

| Double-Blind, Placebo-Controlled, Crossover RCT | 12 | Baclofen significantly reduced binge frequency vs. placebo (P<0.05). Significant placebo effects were observed for binge severity and craving. | researchgate.netnih.gov |

| Crossover RCT | 12 | Small, statistically significant reduction in binge eating frequency. | lindnercenterofhope.org |

Clinical Research Methodologies and Trial Design Considerations for (S)-Baclofen

Randomized Controlled Trial (RCT) Frameworks and Design Challenges

The gold standard for evaluating the efficacy of this compound, as part of the racemic mixture, is the randomized controlled trial (RCT). researchgate.netresearchprotocols.org Clinical trials investigating baclofen for eating disorders and other conditions have typically employed double-blind, placebo-controlled designs to minimize bias. researchgate.netnih.govpsychiatrist.com In these studies, neither the participants nor the investigators know who is receiving the active drug versus the placebo. isrctn.com Crossover designs have also been utilized, where each participant serves as their own control by receiving both the placebo and the active drug at different times during the trial. researchgate.netnih.govlindnercenterofhope.org

Several design challenges are prominent in baclofen research for eating disorders:

Placebo Response: A significant challenge in BED clinical trials is the high placebo response rate. nih.gov Studies have shown that a substantial number of participants receiving a placebo report a significant reduction in binge eating episodes. nih.gov This effect can make it difficult to demonstrate a statistically significant superiority of the active drug over the placebo, requiring careful trial design and potentially larger sample sizes to detect a true drug effect. nih.gov

Dosing: Determining the optimal dose of baclofen is another challenge. Trials have often used fixed doses or a titration schedule up to a maximum tolerated dose. researchgate.netresearchprotocols.org Given individual variability in response and tolerability, individualized dosing strategies might be more effective, but this adds complexity to the trial design. lindnercenterofhope.org

Development and Validation of Clinical Outcome Measures and Biomarkers

The evaluation of this compound's efficacy in BED trials relies on a combination of validated clinical outcome measures and the exploration of potential biomarkers.

Clinical Outcome Measures: Primary and secondary outcomes in BED trials are designed to capture changes in core symptoms and related psychopathology. clinicaltrials.govclinicaltrials.gov These typically include:

Binge Eating Frequency: The most common primary outcome is the number of binge eating episodes over a specific period (e.g., per week or over 28 days), often recorded by participants in a daily diary or assessed via structured interviews like the Eating Disorder Examination (EDE). researchgate.netclinicaltrials.govclinicaltrials.gov

Binge Eating Scales: Standardized questionnaires such as the Binge Eating Scale (BES) are used to measure the severity of binge eating behaviors and associated feelings and cognitions. researchgate.netnih.gov

Food Craving: Instruments like the Food Craving Inventory-II (FCI-II) are employed to quantify the intensity and frequency of cravings for specific types of food. researchgate.netnih.gov

Psychiatric Comorbidity: Scales like the Hospital Anxiety and Depression Scale (HADS) or the Beck Depression Inventory (BDI) are used to assess changes in co-occurring symptoms of anxiety and depression, which are common in individuals with BED. researchgate.netnih.govclinicaltrials.gov

Table 2: Common Clinical Outcome Measures in Binge Eating Disorder Research

| Outcome Measure | Purpose | Example Instrument |

|---|---|---|

| Binge Episode Frequency | To quantify the number of objective binge episodes. | Self-Report Diaries, Eating Disorder Examination (EDE/EDE-Q) |

| Binge Eating Severity | To assess the overall severity of the eating disorder pathology. | Binge Eating Scale (BES) |

| Food Craving | To measure the subjective experience of craving. | Food Craving Inventory-II (FCI-II) |

| Depressive Symptoms | To monitor changes in comorbid depression. | Beck Depression Inventory (BDI-II), Hospital Anxiety and Depression Scale (HADS) |

| Anxiety Symptoms | To monitor changes in comorbid anxiety. | Hospital Anxiety and Depression Scale (HADS) |

Biomarkers: The development of biomarkers for this compound research is an emerging area.

Pharmacokinetic Analysis: Validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the simultaneous quantification of this compound and (R)-Baclofen in plasma and cerebrospinal fluid. researchgate.netresearchgate.net This is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies to understand how the drug is processed in the body and to correlate drug exposure with clinical effects and tolerability.

Electrophysiological Markers: Electroencephalography (EEG) and event-related potentials (ERPs) are being explored as translationally relevant biomarkers. innoserlaboratories.com Preclinical studies have shown that baclofen can induce changes in auditory ERPs, suggesting that EEG-based measures could potentially be used to monitor the pharmacodynamic effects of the drug on the central nervous system in clinical trials. innoserlaboratories.com

Considerations for Special Populations in Clinical Research Studies

When designing clinical trials for this compound, specific considerations must be made for various subpopulations to ensure safety and efficacy.

Patients with Renal Impairment: Baclofen is predominantly eliminated from the body unchanged through the kidneys. hres.cahres.ca In patients with impaired renal function, clearance of the drug is significantly decreased, leading to a longer half-life and increased systemic exposure. hres.cahres.ca This elevates the risk of neurotoxicity. Therefore, clinical trials should exercise extreme caution in this population, likely requiring dose adjustments and careful monitoring. nih.gov

Patients with Hepatic Impairment: The liver does not play a significant role in the metabolism and disposition of baclofen. hres.cahres.ca Consequently, hepatic impairment is not expected to alter the drug's pharmacokinetics to a clinically significant degree. hres.cahres.ca However, standard practice dictates cautious use in patients with severe hepatic impairment, as they may be more sensitive to the effects of medications in general. hres.cahres.ca

Patients with Co-occurring Psychiatric or Neurological Disorders: Caution is advised when including patients with a history of psychotic disorders, schizophrenia, or confusional states, as baclofen has been observed to exacerbate these conditions. nih.govmedsafe.govt.nz Similarly, patients with epilepsy or a history of seizures require close monitoring, as deterioration in seizure control has been reported during baclofen therapy. hres.camedsafe.govt.nz

Toxicological and Safety Research of S Baclofen

Neurotoxicity and Central Nervous System Adverse Events: Mechanistic Insights

Pharmacological Basis of Sedation and Drowsiness

The central nervous system (CNS) depressant effects of baclofen (B1667701), such as sedation and drowsiness, are primarily attributed to the (R)-enantiomer's potent agonism at the gamma-aminobutyric acid type B (GABA-B) receptors. vettimes.comnih.gov However, understanding the complete pharmacological picture requires acknowledging the presence of (S)-Baclofen in the racemic mixture.

Activation of GABA-B receptors, which are G-protein coupled receptors found throughout the central nervous system, leads to a cascade of inhibitory neuronal events. sciencworldpublishing.org This activation results in an increased conductance of potassium ions (K+), causing hyperpolarization of the neuronal membrane. nih.gov It also inhibits calcium ion (Ca2+) influx at presynaptic terminals. nih.gov The cumulative effect of these actions is a reduction in the release of excitatory neurotransmitters, leading to generalized CNS depression that manifests as sedation, somnolence, and ataxia. nih.govdrugs.comdrugs.com Transient drowsiness is the most common adverse reaction, observed in as many as 63% of patients in some studies. drugs.com

Table 1: Mechanistic Steps in this compound-Associated CNS Depression

| Mechanistic Step | Consequence | Clinical Manifestation |

| Agonism at GABA-B Receptors | Increased potassium (K+) channel opening | Neuronal hyperpolarization |

| Inhibition of presynaptic calcium (Ca2+) channels | Reduced release of excitatory neurotransmitters | |

| Overall reduction in neuronal excitability | CNS Depression |

Pathophysiology of Baclofen Withdrawal Syndrome

Baclofen withdrawal syndrome is a state of CNS hyperexcitability that occurs following the abrupt cessation or significant reduction of chronic baclofen administration. rebelem.com The underlying pathophysiology is believed to be an adaptive response to prolonged GABA-B receptor stimulation.

Chronic exposure to baclofen leads to a compensatory downregulation and desensitization of GABA-B receptors. dergipark.org.tr This neuroadaptive change means that the nervous system becomes accustomed to the presence of the drug to maintain a normal state of inhibition. When baclofen is suddenly withdrawn, the reduced number and sensitivity of GABA-B receptors result in a loss of the chronic inhibitory effect. rebelem.comscielo.org.co This unmasks a state of neuronal hyperactivity, as the balance shifts towards excitatory neurotransmission. sciencworldpublishing.orgdergipark.org.tr

This hyperexcitability manifests clinically with a range of symptoms, including anxiety, insomnia, tremors, increased spasticity, confusion, hallucinations, and in severe cases, seizures and hyperthermia. rebelem.comdergipark.org.trnih.gov The withdrawal symptoms typically emerge within 24 to 48 hours after drug discontinuation. rebelem.com While more commonly associated with the cessation of intrathecal baclofen, severe withdrawal phenomena can also occur with oral baclofen. dergipark.org.trnih.gov

Mechanisms Underlying Seizure Activity and Encephalopathy

In cases of overdose or toxicity, baclofen can induce severe neurological events like seizures and encephalopathy. sch.ac.kr The mechanisms are complex and not fully elucidated, but are thought to involve an intensification of its primary pharmacological actions and other paradoxical effects.

Encephalopathy: Baclofen-induced encephalopathy is characterized by symptoms such as confusion, delirium, somnolence, and coma. nih.govsch.ac.kr It is thought to result from profound CNS depression when toxic levels of baclofen cross the blood-brain barrier. sch.ac.kr This is particularly a risk in patients with impaired renal function, as baclofen is predominantly eliminated by the kidneys, leading to drug accumulation. sch.ac.krindianjnephrol.org Electroencephalogram (EEG) findings in baclofen-induced encephalopathy often show generalized slowing and triphasic waves, consistent with a toxic-metabolic state. researchgate.netjkna.org

Seizure Activity: The proconvulsant effect of high-dose baclofen seems paradoxical given its inhibitory nature. nih.gov The exact mechanism is unclear, but several hypotheses exist. One theory suggests that at toxic concentrations, baclofen's influence on both GABAergic (inhibitory) and glutamatergic (excitatory) systems becomes dysregulated. vettimes.comnih.gov Another proposed mechanism involves the activation of presynaptic GABA-B receptors on GABAergic interneurons. nih.gov This "inhibition of inhibition" could paradoxically lead to a net increase in neuronal excitation, thereby lowering the seizure threshold. sciencworldpublishing.orgnih.gov

Pharmacological Basis of Drug-Drug Interactions Involving this compound

Interactions with Central Nervous System Depressants and Synergistic Effects

A significant toxicological concern with baclofen is its potential for synergistic effects when co-administered with other CNS depressants. This interaction is pharmacodynamic in nature, resulting from additive inhibitory effects on the central nervous system. drugs.com